molecular formula C25H24N4O4S B301173 2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one

2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301173
M. Wt: 476.5 g/mol
InChI Key: RWIRDKNBDBCARE-CMEWOCMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects:
Studies have reported that 2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one exhibits significant biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility and stability, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

The potential therapeutic applications of 2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one are vast, and several future directions can be explored. These include the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties, the evaluation of its efficacy in clinical trials, and the elucidation of its exact mechanism of action. Additionally, the compound can be explored for its potential applications in other disease areas, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one is a promising chemical compound with significant potential for therapeutic applications. Its diverse pharmacological properties and low toxicity make it an attractive candidate for drug development. Further research is required to fully understand its mechanism of action and to evaluate its efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one can be achieved through several methods. One of the most commonly used methods involves the reaction between 4-ethoxybenzaldehyde, 3-nitroacetophenone, and 3-propylthio-1,2,4-triazole in the presence of acetic acid and refluxing with ethanol. The resulting product is then treated with sodium hydroxide to obtain the desired thiazolidinone.

Scientific Research Applications

2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory, antimicrobial, antitumor, and antidiabetic properties. The compound has also been found to exhibit significant activity against various cancer cell lines, including breast, colon, and lung cancer.

properties

Product Name

2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O4S/c1-3-14-28-24(30)23(34-25(28)26-18-10-12-22(13-11-18)33-4-2)17-20-9-6-15-27(20)19-7-5-8-21(16-19)29(31)32/h5-13,15-17H,3-4,14H2,1-2H3/b23-17-,26-25?

InChI Key

RWIRDKNBDBCARE-CMEWOCMCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=NC4=CC=C(C=C4)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)OCC

Origin of Product

United States

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